molecular formula C19H19N5O5 B609771 (4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one CAS No. 360794-85-0

(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Cat. No. B609771
M. Wt: 397.391
InChI Key: ZGGBTNDTFFNWRD-JZOCJUILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ORM-3819 is a novel selective and potent inhibitor of PDE III, promoting cardiac contractility through Ca(2+) sensitization.

Scientific Research Applications

Chemical Synthesis and Transformations

  • Ring Transformation Studies : Research by Yutilov et al. (2004) explored the nitration and subsequent transformations of related dihydroimidazo and triazolopyridinones, which are structurally similar to the compound . The study detailed the formation of various derivatives through nitration and treatment with hydrazine hydrate (Yutilov et al., 2004).
  • NMR Analysis of Tautomerism : A study by Lyčka (2017) focused on NMR spectroscopy to analyze the azo-hydrazo tautomerism in compounds like the one you're interested in. This research provides insights into the structural characterization of similar compounds (Lyčka, 2017).
  • Synthesis and Reactions with Nucleophiles : El-Sakka et al. (2014) synthesized amino acid derivatives from reactions involving similar pyridazine compounds, exploring their behavior with various nucleophiles (El-Sakka et al., 2014).

Pharmacological Applications

  • Cardiotonic Effects Study : Nagy et al. (2016) examined a compound structurally related to the one , focusing on its cardiotonic effects. They found that this compound exhibits potent positive inotropic effects, demonstrating its potential use in cardiovascular therapies (Nagy et al., 2016).
  • Antibacterial Activity Research : Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazine derivatives, including compounds similar to the one you're interested in, and evaluated their antibacterial activities. This research highlights the potential of these compounds in developing new antibacterial agents (Al-Kamali et al., 2014).

properties

CAS RN

360794-85-0

Product Name

(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C19H19N5O5

Molecular Weight

397.391

IUPAC Name

(R)-6-{4-[N'-(4-Hydroxy-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2H-pyridazin-3-one

InChI

InChI=1S/C19H19N5O5/c1-11-9-16(26)22-23-17(11)12-3-6-14(7-4-12)21-20-10-13-5-8-15(25)19(29-2)18(13)24(27)28/h3-8,10-11,21,25H,9H2,1-2H3,(H,22,26)/b20-10+/t11-/m1/s1

InChI Key

ZGGBTNDTFFNWRD-JZOCJUILSA-N

SMILES

O=C1C[C@@H](C)C(C2=CC=C(N/N=C/C3=CC=C(O)C(OC)=C3[N+]([O-])=O)C=C2)=NN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ORM-3819

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 2
Reactant of Route 2
(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 3
(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 4
(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 5
(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 6
(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

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